Mannitol
Overview
Description
Mannitol is a naturally occurring six-carbon sugar alcohol, also known as a polyol. It is widely used in the food, pharmaceutical, and medical industries due to its unique properties. This compound is found in various fruits and vegetables and is known for its sweetening capabilities without significantly impacting blood sugar levels. It is also used as a medication to reduce intracranial and intraocular pressure and to promote diuresis.
Mechanism of Action
Target of Action
Mannitol is an osmotic diuretic that is metabolically inert in humans . It primarily targets the kidneys and the brain . In the kidneys, it inhibits tubular reabsorption of water and electrolytes . In the brain, it reduces intracranial pressure by drawing water out of the brain and cerebrospinal fluid into the plasma .
Mode of Action
This compound elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma . This osmotic effect leads to a decrease in intracranial pressure and cerebral edema . In the kidneys, this compound increases urinary output by inhibiting tubular reabsorption of water and electrolytes .
Biochemical Pathways
This compound’s action involves the creation of an osmotic gradient across cell membranes. This gradient draws water out of cells and into the extracellular space, reducing cell volume and pressure .
Pharmacokinetics
This compound is poorly absorbed by the intestines, which makes it a low-calorie sweetener . The bioavailability of this compound is approximately 7% .
Result of Action
The primary result of this compound’s action is a reduction in pressure within the brain and eyes, and an increase in urine output . This can be beneficial in managing conditions such as glaucoma, cerebral edema, and certain kidney diseases .
Action Environment
Environmental factors can influence the action of this compound. For example, this compound concentrations in ambient air can be affected by environmental factors such as temperature, relative humidity, wind speed, and leaf area index . These factors can influence the rate of this compound production and degradation in the environment, which could potentially impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Mannitol plays a significant role in biochemical reactions. It is formed by the reduction of an aldehyde or ketone group on the monosaccharide, disaccharide, oligosaccharide, and polysaccharide molecule to a hydroxyl group . This process involves various enzymes and proteins, and the nature of these interactions is complex and multifaceted .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the specific cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannitol can be synthesized through the hydrogenation of fructose, which is derived from starch or sucrose. The process involves the following steps:
Hydrogenation of Fructose: Fructose is hydrogenated in the presence of a catalyst, typically nickel, under high pressure and temperature conditions (100-150°C and 50 bar pressure) to produce this compound.
Isomerization: Glucose can be isomerized to fructose using an alkaline solution, followed by hydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods due to their efficiency and environmental benefits. These methods include:
Fermentation Engineering: Utilizing this compound-producing strains of bacteria or yeast to ferment sugars into this compound.
Protein Engineering: Modifying enzymes to enhance their efficiency in converting sugars to this compound.
Metabolic Engineering: Altering the metabolic pathways of microorganisms to increase this compound production.
Chemical Reactions Analysis
Mannitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mannonic acid using oxidizing agents such as nitric acid.
Reduction: this compound itself is a reduction product of fructose or glucose.
Substitution: this compound can react with halogens, such as bromine, to form dibromothis compound, which has clinical applications.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a nickel catalyst for reduction reactions.
Halogens: Bromine for substitution reactions.
Major Products:
Mannonic Acid: Formed from the oxidation of this compound.
Dibromothis compound: Formed from the substitution reaction with bromine.
Scientific Research Applications
Mannitol has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in chromatography and as a cryoprotectant in various chemical reactions.
Biology: Employed in cell culture media to control osmotic pressure and as a stabilizer for proteins and enzymes.
Comparison with Similar Compounds
Mannitol is part of the sugar alcohol family, which includes compounds such as sorbitol, xylitol, erythritol, and lactitol. Compared to these compounds, this compound has unique properties:
Sorbitol: Similar in structure but less effective as a diuretic.
Xylitol: Has a higher sweetness level but is not used for diuresis.
Erythritol: Lower caloric value and higher digestive tolerance.
Lactitol: Primarily used as a laxative and sweetener.
This compound’s uniqueness lies in its dual role as a sweetener and a medical agent for reducing intracranial and intraocular pressure, which is not a common property among other sugar alcohols.
Properties
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Record name | D-MANNITOL | |
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DSSTOX Substance ID |
DTXSID1023235, DTXSID30858955 | |
Record name | D-Mannitol | |
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Record name | DL-Mannitol | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | D-MANNITOL | |
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Boiling Point |
563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |
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Flash Point |
greater than 300 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |
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Record name | Mannitol | |
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Record name | Mannitol | |
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Density |
1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |
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Mechanism of Action |
Mannitol is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. Mannitol elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. As a diurectic mannitol induces diuresis because it is not reabsorbed in the renal tubule, thereby increasing the osmolality of the glomerular filtrate, facilitating excretion of water, and inhibiting the renal tubular reabsorption of sodium, chloride, and other solutes. Mannitol promotes the urinary excretion of toxic materials and protects against nephrotoxicity by preventing the concentration of toxic substances in the tubular fluid. As an Antiglaucoma agent mannitol levates blood plasma osmolarity, resulting in enhanced flow of water from the eye into plasma and a consequent reduction in intraocular pressure. As a renal function diagnostic aid mannitol is freely filtered by the glomeruli with less than 10% tubular reabsorption. Therefore, its urinary excretion rate may serve as a measurement of glomerular filtration rate (GFR). The exact mechanism of action of inhaled mannitol in the symptomatic maintenance treatment of cystic fibrosis remains unclear. It is hypothesized that mannitol produces an osmotic gradient across the airway epithelium that draws fluid into the extracellular space and alters the properties of the airway surface mucus layer, allowing easier mucociliary clearance., MANNITOL IS.../USED/ IN PROPHYLAXIS OF ACUTE RENAL FAILURE. IT IS USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN THE PRESENCE OF SEVERE JAUNDICE, AND MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. IN EACH OF THESE CONDITIONS, A PRECIPITOUS FALL IN THE FLOW OF URINE MAY BE ANTICIPATED EITHER AS THE RESULT OF AN ACUTELY REDUCED FILTRATION RATE OR FROM ACUTE CHANGES IN TUBULAR PERMEABILITY. THE LATTER MAY BE CONSEQUENCE OF THE PRESENCE OF NOXIOUS AGENT WITHIN THE TUBULAR FLUID IN EXCESSIVELY HIGH CONCN, IN SOME INSTANCES SUFFICIENT TO RESULT IN ACTUAL PRECIPITATION. IN THESE SITUATIONS, MANNITOL EXERTS OSMOTIC EFFECT WITHIN THE TUBULAR FLUID, INHIBITS WATER REABSORPTION, & MAINTAINS THE RATE OF URINE FLOW. ...CONCN OF TOXIC AGENT WITHIN TUBULAR FLUID DOES NOT REACH EXCESSIVELY HIGH LEVELS THAT OTHERWISE WOULD HAVE BEEN ACHIEVED BY MORE COMPLETE REABSORPTION OF WATER., ...EVEN THOUGH /GLOMERULAR/ FILTRATION RATE IS REDUCED, MANNITOL IS STILL FILTERED @ GLOMERULUS. THE TUBULAR IMPERMEABILITY TO MANNITOL IS NOT ALTERED BY ACUTE RENAL ISCHEMIA OF SHORT DURATION. HENCE, THE MANNITOL THAT IS FILTERED IS ALSO EXCRETED IN THE VOIDED URINE. UNREABSORBED SOLUTE LIMITS BACK DIFFUSION OF WATER. ...URINE VOL CAN BE MAINTAINED EVEN IN PRESENCE OF DECR GLOMERULAR FILTRATION. | |
Record name | Mannitol | |
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Color/Form |
Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |
CAS No. |
69-65-8, 87-78-5 | |
Record name | D-MANNITOL | |
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Record name | MANNITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-MANNITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mannitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-MANNITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.